N-(cyclopropyl(phenyl)methyl)ethanamine
Description
N-(Cyclopropyl(phenyl)methyl)ethanamine is a substituted ethanamine derivative characterized by a cyclopropyl-phenylmethyl group attached to the nitrogen atom of the ethanamine backbone. Its molecular formula is C₁₃H₁₇N, with a molecular weight of 187.28 g/mol.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N/c1-2-13-12(11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
InChI Key |
FVAXEANXVBOWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Followed by Amination
This method adapts the synthesis of structurally related cyclopropylamines.
Step 1 : Cyclopropyl methyl ketone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -50°C to room temperature, forming cyclopropyl(phenyl)methanol.
Step 2 : The alcohol is treated with chlorosulfonyl isocyanate in dichloromethane at 0–5°C, yielding an intermediate sulfonamide.
Step 3 : Hydrolysis with sodium hydroxide liberates the free amine, followed by hydrochloric acid neutralization to isolate N-(cyclopropyl(phenyl)methyl)ethanamine hydrochloride.
Advantages : High yield (~75%), scalability, and mild conditions.
Limitations : Requires stringent temperature control and anhydrous solvents.
Reductive Amination
A widely used approach for secondary amines, exemplified in the synthesis of N-substituted cyclopropylmethylamines.
Procedure :
- Cyclopropyl(phenyl)aldehyde is condensed with ethylamine in methanol.
- Sodium borohydride reduces the resulting imine at room temperature, yielding the target amine.
Key Parameters : - Molar ratio (aldehyde:amine:NaBH₄) = 1:1.2:1.5
- Yield: ~65% after purification.
Advantages : Operational simplicity and compatibility with diverse aldehydes.
Challenges : Requires pre-synthesized aldehyde, which may involve additional steps like oxidation of cyclopropyl(phenyl)methanol.
N-Alkylation of Ethylamine
Direct alkylation using cyclopropyl(phenyl)methyl halides offers a straightforward route.
Synthesis :
- Cyclopropyl(phenyl)methanol is converted to the corresponding bromide using HBr in sulfuric acid.
- The bromide reacts with ethylamine in dimethylformamide (DMF) at 80°C, with potassium carbonate as a base.
Optimization : - Excess ethylamine (2.5 equiv.) improves yield to ~70%.
- Solvent choice (DMF > THF) enhances reaction efficiency.
Advantages : No specialized reagents required.
Limitations : Steric hindrance may reduce yields in bulky substrates.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Grignard/Amination | Cyclopropyl methyl ketone, PhMgBr | Anhydrous THF, -50°C to RT | 75 | High | Moderate |
| Reductive Amination | Cyclopropyl(phenyl)aldehyde, Ethylamine | Methanol, RT, NaBH₄ | 65 | Moderate | High |
| N-Alkylation | Cyclopropyl(phenyl)methyl bromide | DMF, 80°C, K₂CO₃ | 70 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropyl(phenyl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethanamine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
N-(cyclopropyl(phenyl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropyl(phenyl)methyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical responses.
Comparison with Similar Compounds
Structural Analogues with Cyclopropyl and Aromatic Substitutions
Physicochemical Properties
- Solubility : Methoxy-substituted analogs (e.g., N-(Cyclopropylmethyl)-2-methoxyethanamine ) exhibit higher water solubility due to polar oxygen atoms, whereas halogenated derivatives (e.g., HR398071) may show reduced solubility .
Research and Application Insights
- Medicinal Chemistry : Cyclopropyl groups are leveraged in drug design to improve metabolic stability and binding affinity. For example, ORY-2001 uses a cyclopropane ring to target epigenetic enzymes .
- Psychoactive Substances : NBOMe derivatives highlight the ethical and safety challenges of structural modifications for receptor activation, emphasizing the need for regulated research .
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